2-(N-benzylmethylsulfonamido)-N-(2,4-dichlorophenyl)acetamide
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Overview
Description
2-(N-benzylmethylsulfonamido)-N-(2,4-dichlorophenyl)acetamide, also known as BMSA, is a sulfonamide derivative that has been synthesized and studied for its potential use in various scientific research applications. BMSA has been found to exhibit a range of biochemical and physiological effects, making it a promising candidate for further investigation.
Mechanism of Action
The mechanism of action of 2-(N-benzylmethylsulfonamido)-N-(2,4-dichlorophenyl)acetamide is still being investigated, but it is believed to involve the inhibition of carbonic anhydrase enzymes. Carbonic anhydrases are enzymes that catalyze the reversible conversion of carbon dioxide and water to bicarbonate and protons. By inhibiting these enzymes, this compound may be able to modulate various physiological processes, including acid-base balance and fluid secretion.
Biochemical and Physiological Effects
This compound has been found to exhibit a range of biochemical and physiological effects, including inhibition of carbonic anhydrase enzymes, induction of apoptosis in cancer cells, and modulation of acid-base balance and fluid secretion. These effects make this compound a promising candidate for further investigation as a potential therapeutic agent for various conditions.
Advantages and Limitations for Lab Experiments
2-(N-benzylmethylsulfonamido)-N-(2,4-dichlorophenyl)acetamide has several advantages for lab experiments, including its relatively simple synthesis method and its ability to inhibit various carbonic anhydrase isoforms. However, this compound also has some limitations, including its potential toxicity and the need for further investigation to fully understand its mechanism of action and potential therapeutic applications.
Future Directions
There are several future directions for research involving 2-(N-benzylmethylsulfonamido)-N-(2,4-dichlorophenyl)acetamide, including further investigation of its potential as a carbonic anhydrase inhibitor and as an anticancer agent. Additionally, the development of more selective and potent analogs of this compound may lead to the discovery of new therapeutic agents for a range of conditions. Finally, the investigation of the potential side effects and toxicity of this compound will be important for its further development as a therapeutic agent.
Synthesis Methods
2-(N-benzylmethylsulfonamido)-N-(2,4-dichlorophenyl)acetamide can be synthesized through a multi-step process involving the reaction of 2,4-dichloroaniline with benzyl methyl sulfone, followed by the addition of acetic anhydride and subsequent hydrolysis. The resulting product is purified through crystallization and characterized through various analytical techniques, including NMR spectroscopy and mass spectrometry.
Scientific Research Applications
2-(N-benzylmethylsulfonamido)-N-(2,4-dichlorophenyl)acetamide has been studied for its potential use in various scientific research applications, including as a potential inhibitor of carbonic anhydrase enzymes and as a potential anticancer agent. This compound has been found to exhibit inhibitory activity against various carbonic anhydrase isoforms, making it a promising candidate for further investigation as a potential therapeutic agent for conditions such as glaucoma and epilepsy.
properties
IUPAC Name |
2-[benzyl(methylsulfonyl)amino]-N-(2,4-dichlorophenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16Cl2N2O3S/c1-24(22,23)20(10-12-5-3-2-4-6-12)11-16(21)19-15-8-7-13(17)9-14(15)18/h2-9H,10-11H2,1H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QAISIIOYGGQRQR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N(CC1=CC=CC=C1)CC(=O)NC2=C(C=C(C=C2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16Cl2N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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